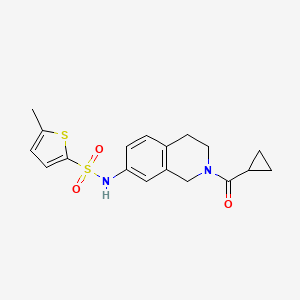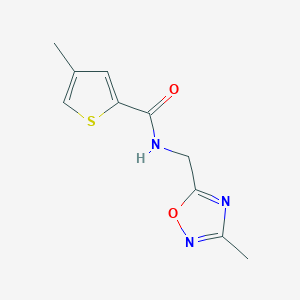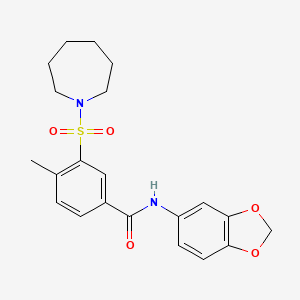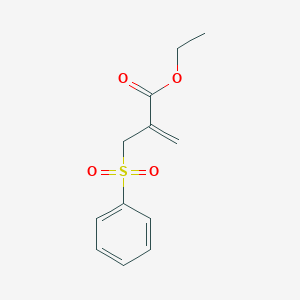
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity Studies
Cyclopropane derivatives have been investigated for their biological activities. For example, the synthesis of cyclopropanecarboxylic acid derivatives has shown that these compounds can have significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). This illustrates the potential of cyclopropane and related structures in agricultural and environmental sciences.
Chemical Synthesis and Oxidation Studies
The chemical oxidation of compounds related to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide has been explored to understand the oxidation pathways and create derivatives with potential biological activities. For instance, the chemical oxidation of anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide has been studied to identify various oxidation sites and degrees, leading to the synthesis of derivatives with potential pharmacological importance (Adolphe-Pierre et al., 1998).
Pharmacological Investigations
Explorations into the pharmacological effects of compounds structurally similar to this compound, particularly in the context of synthetic opioids and their implications for forensic analysis, have been significant. Research into synthetic opioids as alternatives to opium-based derivatives has emphasized the identification of compounds with more favorable side-effect profiles, including reduced dependence-producing properties and abuse liability (Elliott, Brandt, & Smith, 2016).
Inhibition Studies
Studies on the inhibitory activities of cyclopropane derivatives on mammalian enzymes, such as topoisomerase II, indicate the therapeutic potential of these compounds in treating diseases. For example, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives have shown to inhibit mammalian topoisomerase II, translating to modest in vitro cytotoxicity and in vivo activity (Wentland et al., 1993).
Propiedades
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-3-4-12(7-11(10)2)16(20)17-13-8-15(19)18(9-13)14-5-6-14/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNVAKCJZOCDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)

![(3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2991900.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2991902.png)
![4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2991903.png)

![2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine](/img/structure/B2991907.png)
![Tert-butyl (3aR,7aS)-2-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2991908.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)piperidine-4-carboxamide](/img/structure/B2991909.png)


